molecular formula C15H22N2OS B2560648 6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 512826-70-9

6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Cat. No.: B2560648
CAS No.: 512826-70-9
M. Wt: 278.41
InChI Key: MTPITEDSWHPESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a useful research compound. Its molecular formula is C15H22N2OS and its molecular weight is 278.41. The purity is usually 95%.
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Scientific Research Applications

Microbial Studies

The compound has been used in the synthesis of new pyridine derivatives, which have shown promise in microbial studies. Specifically, benzothiazole derivatives have been prepared and tested for their antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Patel & Agravat, 2007).

Serotonin Receptor Agonism

In the realm of neural sciences, research has been conducted on benzamide derivatives as serotonin 4 receptor agonists. These compounds have been evaluated for their potential to enhance gastrointestinal motility, indicating their possible application in treating digestive disorders (Sonda et al., 2003).

Arthropod Repellency

Research on optically active variants of the compound has shown that certain stereoisomers can act as effective repellents against blood-feeding arthropods, such as mosquitoes. This opens up possibilities for its use in preventing diseases transmitted by these vectors (Klun et al., 2000).

Properties

IUPAC Name

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c1-10-5-6-11-12(9-10)19-14(16)13(11)15(18)17-7-3-2-4-8-17/h10H,2-9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPITEDSWHPESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.